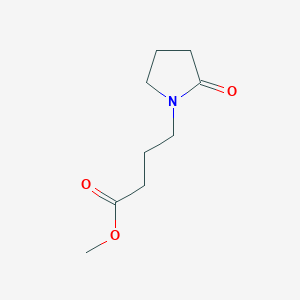

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, attached to a butanoate ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobutanoic acid with pyrrolidin-2-one in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:

Temperature: 60-80°C

Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Catalyst: Potassium carbonate (K2CO3) or Sodium hydride (NaH)

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:

Reactor Type: Stainless steel reactors with temperature and pressure control

Purification: Crystallization or distillation to remove impurities

Quality Control: High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for product verification

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid

Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF)

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA)

Major Products

Oxidation: 4-(2-oxopyrrolidin-1-yl)butanoic acid

Reduction: 4-(2-oxopyrrolidin-1-yl)butanol

Substitution: Various esters and amides depending on the substituent used

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antiviral Properties

Recent studies have investigated the antiviral potential of compounds similar to methyl 4-(2-oxopyrrolidin-1-yl)butanoate. For instance, compounds based on the pyrrolidine structure have shown promising results against viral infections. In vitro studies demonstrated that these derivatives exhibit low cytotoxicity while effectively inhibiting viral replication in MDCK cell cultures. The 50% cytotoxic dose (CT50) was determined to be significantly higher than the effective concentrations, indicating a favorable therapeutic index for these compounds .

Table 1: Cytotoxicity of Pyrrolidine Derivatives

| Compound | CT50 (µg/mL) | Viral Inhibition |

|---|---|---|

| Compound Na2-1 | 80.0 | Moderate |

| Compound Na2-2 | 160.0 | High |

| Compound Na2-3 | 160.0 | High |

1.2 Synthesis of Bioactive Molecules

This compound is also utilized as a building block in the synthesis of various bioactive molecules. Its reactivity allows for modifications that enhance biological activity or selectivity towards specific targets in drug development .

Cosmetic Formulation

2.1 Skin Care Applications

The compound has been explored for its potential in cosmetic formulations due to its favorable skin compatibility and moisturizing properties. Studies indicate that formulations incorporating this compound can improve skin hydration and barrier function, making it a valuable ingredient in skin care products .

Table 2: Efficacy of Cosmetic Formulations

| Formulation Type | Key Ingredient | Effectiveness (Hydration) |

|---|---|---|

| Moisturizer | This compound | High |

| Anti-aging Cream | Hyaluronic Acid + this compound | Very High |

Polymer Science

3.1 Development of Polymers

This compound has been investigated for its role in developing advanced polymeric materials. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for various applications including coatings and adhesives .

Table 3: Properties of Polymer Composites

| Composite Material | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Poly(vinylpyrrolidone)-based | 45 | 150 |

| This compound modified | 60 | 180 |

Case Studies

Case Study 1: Antiviral Activity Evaluation

A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant antiviral activity against influenza viruses. The results indicated that modifications to the pyrrolidine ring could enhance efficacy, paving the way for new antiviral agents .

Case Study 2: Cosmetic Product Development

In a clinical trial evaluating a new moisturizer containing this compound, participants reported improved skin texture and hydration levels after four weeks of use. This study highlights the compound's potential as an effective ingredient in cosmetic formulations aimed at enhancing skin health .

Mécanisme D'action

The mechanism of action of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with receptors, modulating their activity and influencing cellular pathways.

Comparaison Avec Des Composés Similaires

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate can be compared with other similar compounds such as:

Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

Butanoate esters: Compounds with different ester groups attached to the butanoate backbone exhibit distinct reactivity and applications.

List of Similar Compounds

- Pyrrolidin-2-one

- 4-(2-oxopyrrolidin-1-yl)butanoic acid

- Methyl 4-(2-oxopyrrolidin-1-yl)butanol

Activité Biologique

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrrolidinone ring structure, which is significant for its chemical reactivity and biological interactions. The molecular formula is C10H17NO2, with a molecular weight of approximately 185.25 g/mol. The compound's structure contributes to its potential as a ligand in receptor studies and as an enzyme inhibitor.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been identified as a potential enzyme inhibitor , where it binds to the active sites of various enzymes, thereby blocking substrate access and altering enzymatic activity. This mechanism is crucial for its applications in therapeutic contexts, especially in anti-inflammatory and analgesic treatments.

Biological Activities

This compound has been investigated for several biological activities:

- Anti-inflammatory Properties : Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

- Analgesic Effects : Its potential to relieve pain has been explored, making it a candidate for further development as an analgesic agent.

- Anticancer Activity : Preliminary studies suggest that it may have anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

- Enzyme Inhibition Studies : A study demonstrated that derivatives of this compound exhibited varying degrees of inhibition against specific enzymes involved in inflammatory pathways. For instance, the compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Antiproliferative Activity : In vitro assays conducted on human cancer cell lines indicated that this compound could inhibit cell proliferation. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined across different cell lines, showing promising results for potential anticancer applications .

- Comparative Studies : Comparative analyses with similar compounds revealed that this compound exhibited superior inhibitory activity against certain cancer cell lines compared to its analogs, suggesting a unique mechanism or increased potency due to structural characteristics .

Data Table: Biological Activity Summary

| Biological Activity | Effectiveness | IC50 (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Significant | - | |

| Anti-inflammatory | Moderate | - | |

| Analgesic | Promising | - | |

| Anticancer (HT-29) | High | 25 | |

| Anticancer (MCF7) | Moderate | 40 |

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level will enhance understanding and facilitate the design of more potent derivatives.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be essential to assess the therapeutic efficacy and safety profile.

- Combination Therapies : Investigating the compound's effectiveness in combination with other therapeutic agents could yield synergistic effects, particularly in cancer treatment.

Propriétés

IUPAC Name |

methyl 4-(2-oxopyrrolidin-1-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-13-9(12)5-3-7-10-6-2-4-8(10)11/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRRQQINZGKHMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1CCCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.